molecular formula C24H20N2O4S B2938887 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate CAS No. 851092-54-1

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate

Cat. No. B2938887
CAS RN: 851092-54-1
M. Wt: 432.49
InChI Key: RTTAAOVORUTBFF-UHFFFAOYSA-N
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Description

The compound “3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate” is a complex organic molecule. It contains a pyrazole ring, which is a common structure in many pharmaceutical compounds . The phenylsulfonyl group attached to the pyrazole ring could potentially increase the compound’s reactivity and alter its physical and chemical properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving hydrazine derivatives and ethyl acetoacetate . The reaction mechanisms proposed for these syntheses could potentially apply to the synthesis of “3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate”.

Scientific Research Applications

Chemical Transformations and Synthesis Techniques

Studies on similar compounds to 3-Methyl-1-Phenyl-4-(Phenylsulfonyl)-1H-Pyrazol-5-yl 3-Methylbenzoate have highlighted their versatility in chemical transformations and synthesis. For instance, research has shown that sulfonyl-substituted spirocyclic 3H-pyrazoles can undergo various transformations under thermal, acid-catalyzed, and photolytic conditions, leading to novel pyrazolines, indazoles, and phenanthridines (Vasin, Masterova, Razin, & Somov, 2014). Another study introduced magnetic iron oxide supported phenylsulfonic acid as an efficient nanocatalyst for the synthesis of tetrahydrobenzo[b]pyrans, showcasing the compound's potential in catalyzing green synthesis processes (Elhamifar, Ramazani, Norouzi, & Mirbagheri, 2018).

Antimicrobial Evaluation

A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and evaluated for antimicrobial activities, revealing some derivatives with activity exceeding reference drugs. This points towards the potential pharmaceutical applications of such compounds (Alsaedi, Farghaly, & Shaaban, 2019).

Structural and Molecular Studies

Research on isomeric reaction products of related compounds demonstrated how molecular-electronic structures and hydrogen bonding can influence the formation of complex molecular assemblies, potentially impacting the design of new materials (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Application in Heterocyclic Chemistry

Another study focused on the tandem reaction of propargyl alcohol and N-sulfonylhydrazone, leading to the synthesis of dihydropyrazole and its utility in the preparation of 3,3-diarylacrylonitrile. This highlights the compound's use in creating novel heterocyclic structures, which are crucial in drug design and development (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).

Synthesis of Pharmaceutically Important Heteroaromatics

Research has also explored the synthesis of pharmaceutically important heteroaromatics from precursors similar to 3-Methyl-1-Phenyl-4-(Phenylsulfonyl)-1H-Pyrazol-5-yl 3-Methylbenzoate, underlining the compound's role in creating valuable pharmaceutical agents (Yokoyama, Tsuji, & Imamoto, 1984).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives have pharmaceutical applications, and their mechanisms of action often involve interacting with biological receptors or enzymes .

Future Directions

The future research directions would likely depend on the properties and potential applications of the compound. Given the presence of a pyrazole ring, one possible direction could be exploring its potential pharmaceutical applications .

properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-17-10-9-11-19(16-17)24(27)30-23-22(31(28,29)21-14-7-4-8-15-21)18(2)25-26(23)20-12-5-3-6-13-20/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTAAOVORUTBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate

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